Prégnénolone

Vue d'ensemble

Description

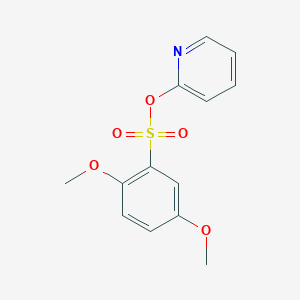

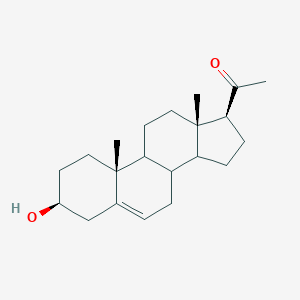

Pregnenolone, often referred to as the “mother of all hormones,” is an endogenous steroid and a precursor/metabolic intermediate in the biosynthesis of most of the steroid hormones, including the progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids . It is synthesized directly from cholesterol and serves as the foundational substrate from which nearly all other steroid hormones are derived, including testosterone, progesterone, estrogen, and DHEA . This synthesis occurs in the adrenal glands, gonads, and brain .

Synthesis Analysis

Pregnenolone is synthesized from cholesterol by a mitochondrially localized cytochrome P450 side-chain cleavage enzyme (scc, CYP11A1). This central step in steroidogenesis is rate limiting and essential . The process involves three consecutive monooxygenations: a 22-hydroxylation, 20-hydroxylation, and the cleavage of the C20-C22 bond, yielding pregnenolone .

Molecular Structure Analysis

Pregnenolone is a 21-carbon steroid, derived from cholesterol . Its IUPAC name is 3β-Hydroxypregn-5-en-20-one . The molecular formula of pregnenolone is C21H32O2, and its molar mass is 316.485 g/mol .

Chemical Reactions Analysis

Pregnenolone can be converted to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase . Using this pathway, termed Δ5 pathway, the next step is conversion to dehydroepiandrosterone (DHEA) via 17,20-lyase (CYP17A1) . Pregnenolone can also be converted to androstadienol by 16-ene synthase (CYP17A1) .

Physical And Chemical Properties Analysis

Pregnenolone is a solid substance with a melting point of 193 °C . It is a 21-carbon steroid, derived from cholesterol and found in steroid hormone-producing tissues .

Applications De Recherche Scientifique

Fonction cognitive et amélioration de la mémoire

La prégnénolone a fait l’objet d’études pour son rôle potentiel dans l’amélioration de la fonction cognitive et de la mémoire. Des recherches suggèrent qu’elle peut améliorer la mémoire et protéger le fonctionnement neuronal, ce qui est particulièrement intéressant dans le cas du déclin cognitif lié à l’âge et des troubles de santé mentale . Le sulfate de this compound, un dérivé, s’est avéré particulièrement utile pour prévenir l’amnésie induite chimiquement et les déficits de mémoire et d’apprentissage causés par certains médicaments .

Neuroprotection et neurodéveloppement

Un analogue synthétique de la this compound a montré qu’il favorisait la dynamique des microtubules et le développement neuronal. Ce composé pourrait potentiellement servir de candidat thérapeutique pour le traitement des maladies neurodéveloppementales . La this compound elle-même est connue pour réduire le stress et les symptômes négatifs de la schizophrénie, favoriser la récupération après une lésion de la moelle épinière et protéger les neurones de rat contre les dommages causés par l’exposition prénatale au cannabis .

Applications thérapeutiques en santé mentale

La supplémentation en this compound peut avoir des applications thérapeutiques dans diverses affections, notamment la réduction des symptômes de dépression et d’anxiété, et l’atténuation des symptômes de maladies neurodégénératives telles que la maladie d’Alzheimer .

Modulation de l’activité des stéroïdes neuroactifs

Le sulfate de this compound est l’un des stéroïdes neuroactifs les plus importants. Il a été démontré qu’il inhibait la potentialisation à long terme (PLT) par l’activation des α2-adréno-récepteurs au niveau des synapses excitatrices du cortex préfrontal médial chez le rat, ce qui diffère de son effet dans l’hippocampe . Cela suggère un rôle complexe dans la modulation de la plasticité synaptique et de la neurotransmission.

Impact sur le stress et les troubles de l’humeur

La this compound a été associée à des effets antistress et antidépresseurs. Des études ont indiqué son importance dans l’amélioration cognitive et son potentiel dans le traitement des troubles de l’humeur .

Rôle dans le vieillissement et les maladies neurodégénératives

Compte tenu de son impact sur les fonctions cognitives et la neuroprotection, la this compound fait l’objet de recherches pour ses avantages potentiels dans le vieillissement et les maladies neurodégénératives. Sa capacité à améliorer la mémoire et à protéger le fonctionnement neuronal en fait un composé intéressant pour des affections comme la maladie d’Alzheimer .

Mécanisme D'action

Mode of Action

Pregnenolone acts as a neurosteroid , modulating neurotransmitter systems, including GABA and NMDA receptors . It is an allosteric endocannabinoid, serving as a negative allosteric modulator of the CB1 receptor . This means it can change the shape of the receptor and influence how it interacts with other substances.

Biochemical Pathways

Pregnenolone is a precursor or metabolic intermediate in the biosynthesis of most steroid hormones . It is produced from cholesterol through the action of the enzyme CYP11A1 . Pregnenolone can be converted into other derivatives such as pregnane, androstane, and sulfated neurosteroids . These metabolites have various roles in neuroprotection, neurite growth, and memory enhancement .

Pharmacokinetics

It is known that pregnenolone can be metabolized into other steroids . The impact of these properties on pregnenolone’s bioavailability is currently unclear.

Result of Action

Pregnenolone and its sulfate ester may improve cognitive and memory function . It is also involved in a natural negative feedback loop against CB1 receptor activation in animals . This means it can prevent CB1 receptor agonists, like tetrahydrocannabinol (the main active constituent in cannabis), from fully activating the CB1 .

Safety and Hazards

Pregnenolone may not be safe for certain individuals. For instance, one study found that as pregnenolone levels increased in postmenopausal women, so too did their risk of ovarian cancer . In some people, pregnenolone can cause skin rashes, acne, hair loss, diarrhea or constipation, problems sleeping, restlessness, agitation, sweating, or tremor . It may also cause irregular heartbeat, depressed mood, a change in appetite, or muscle pain .

Orientations Futures

While significant progress has been made, there remain gaps in our understanding of pregnenolone. Future research should aim to clarify its long-term safety profile, optimal dosages for specific health outcomes, and its efficacy in diverse demographic groups . Studies have hinted at its potential in enhancing neural plasticity, which implies its importance in brain health and cognitive function .

Propriétés

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBQBCIOKFOEO-QGVNFLHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036541 | |

| Record name | Pregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00706 mg/mL at 37 °C | |

| Record name | Pregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

145-13-1 | |

| Record name | Pregnenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnenolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregnenolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pregnenolone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73R90F7MQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Pregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B344553.png)

![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N-(methy lethyl)acetamide](/img/structure/B344555.png)

![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B344556.png)

![1-(4-fluorobenzyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B344558.png)

![1-(4-Ethylphenyl)-4-[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B344560.png)

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B344562.png)